![molecular formula C19H22N2 B12336233 2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck reactions, where a phenyl halide reacts with a pyridine derivative in the presence of a palladium catalyst.
Formation of the Enamine Linkage: The enamine linkage is formed through condensation reactions between the piperidine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enamine linkage to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts alkylation conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted Pyridines: These compounds share a similar pyridine core but differ in the nature and position of substituents.
Piperidine Derivatives: Compounds containing the piperidine ring, which is a common motif in many pharmaceuticals.
Phenylpyridines: Compounds with a phenyl group attached to the pyridine ring, similar to the target compound.
Uniqueness
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine is unique due to its specific combination of a phenyl group, piperidine moiety, and enamine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H22N2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-13H,2,7-8,14-16H2/b18-12- |
Clave InChI |
LRVFUICSZLJCLM-PDGQHHTCSA-N |
SMILES isomérico |
C1CCN(CC1)C/C=C(/C2=CC=CC=C2)\C3=CC=CC=N3 |
SMILES canónico |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


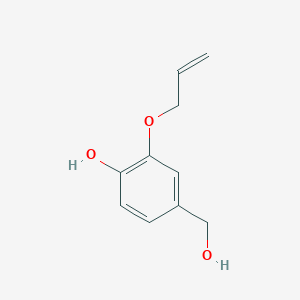
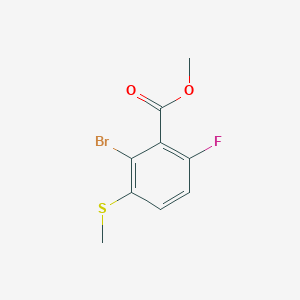
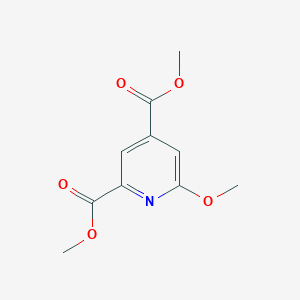

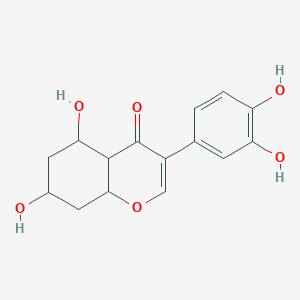
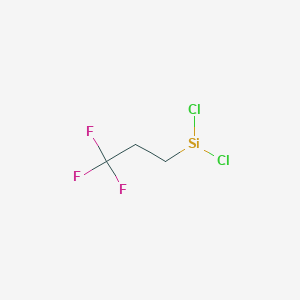
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
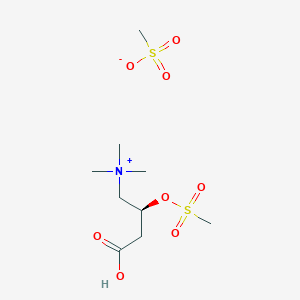
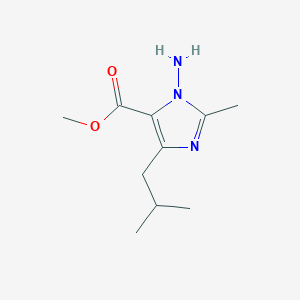
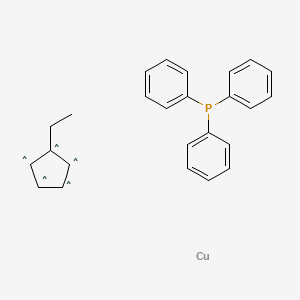
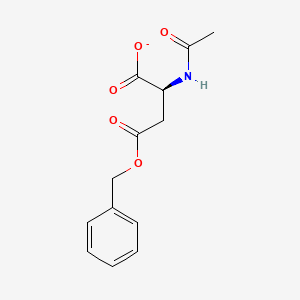

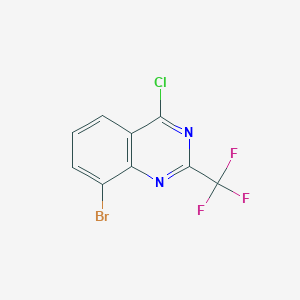
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
